1-T; (c)(1/2)1-Dihydrotestosterone; (c)(1/2)1-DHT; Dihydroboldenone

Vue d'ensemble

Description

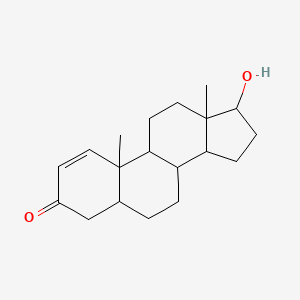

It is a 5α-reduced derivative of boldenone and differs from testosterone by having a 1(2)-double bond instead of a 4(5)-double bond in its A ring . This compound has been studied for its potent androgenic and anabolic properties, making it a subject of interest in both scientific research and athletic performance enhancement.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Testosterone can be synthesized through various chemical routes. One common method involves the reduction of boldenone. The process typically includes the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to achieve the desired 1(2)-double bond configuration .

Industrial Production Methods: Industrial production of 1-testosterone often involves large-scale chemical synthesis using similar reduction techniques. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety of the final product.

Analyse Des Réactions Chimiques

Metabolic Pathways and Biotransformation

1-Testosterone undergoes limited hepatic metabolism due to its resistance to 5α-reductase and aromatase, but it is metabolized via oxidation and conjugation.

Major Metabolites:

-

Oxidation : The 3-keto group and 17β-hydroxyl group are primary targets for oxidative enzymes, forming androstanedione derivatives .

-

Conjugation : Glucuronidation at the 17β-hydroxyl position enhances water solubility for renal excretion .

Enzymatic Interactions and Receptor Binding

1-Testosterone binds directly to the androgen receptor (AR) without requiring metabolic activation, unlike testosterone .

Pharmacodynamic Data:

| Parameter | Value (Relative to Testosterone) |

|---|---|

| AR Binding Affinity | 2.5× higher |

| Anabolic:Androgenic Ratio | 200:100 |

| 5α-Reductase Susceptibility | Resistant |

-

Tissue Selectivity : Despite high AR affinity, 1-Testosterone shows preferential anabolic effects on muscle (levator ani) over androgenic tissues (prostate) .

-

Liver Impact : Chronic administration increases liver weight in rodent models, suggesting hepatic stress .

Role in Steroidogenic Pathways

In castration-resistant prostate cancer (CRPC), 1-Testosterone analogs like dihydrotestosterone (DHT) are synthesized via alternative pathways bypassing testosterone:

This pathway highlights SRD5A1’s role in 5α-reduction of adrenal precursors .

Stability and Degradation

1-Testosterone is stable under physiological conditions but degrades under strong acidic/basic conditions via:

-

Ring-opening reactions at the 1(2)-position.

-

Oxidation of the 17β-hydroxyl group to form 1-androstenedione .

Comparative Pharmacokinetics

A rodent study compared equimolar doses of 1-Testosterone and testosterone propionate :

| Parameter | 1-Testosterone | Testosterone Propionate |

|---|---|---|

| Prostate Growth | 100% | 100% |

| Levator Ani Growth | 98% | 100% |

| Liver Weight Increase | 35% | 0% |

Detection in Biological Samples

1-Testosterone is identified in urine via gas chromatography-mass spectrometry (GC-MS) targeting metabolites like epi-1-testosterone (m/z 432) and androst-1-en-3,17-dione (m/z 286) .

Applications De Recherche Scientifique

1-Testosterone has been extensively studied for its applications in various fields:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for potential therapeutic uses in conditions requiring anabolic-androgenic steroids.

Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals

Mécanisme D'action

1-Testosterone exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones like testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This process stimulates the growth of androgen-sensitive tissues such as the prostate and seminal vesicles .

Comparaison Avec Des Composés Similaires

Testosterone: The primary male sex hormone, differing by the position of the double bond in the A ring.

Boldenone: A precursor to 1-testosterone, with a different double bond configuration.

Dihydrotestosterone: Another potent androgen, differing in its reduction state and double bond position.

Uniqueness of 1-Testosterone: 1-Testosterone is unique due to its specific double bond configuration, which imparts distinct anabolic and androgenic properties. It has a high potency in stimulating androgen receptor-dependent transactivation, making it a valuable compound for both research and practical applications .

Activité Biologique

1-Testosterone, also known as δ1-dihydrotestosterone (δ1-DHT) or dihydroboldenone, is a synthetic anabolic-androgenic steroid (AAS) derived from boldenone. It has gained attention due to its potent anabolic properties and unique pharmacological profile. This article delves into the biological activity of 1-Testosterone, examining its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Pharmacology

1-Testosterone is characterized by a 1(2)-double bond in its A ring, which distinguishes it from testosterone that has a 4(5)-double bond. This structural modification contributes to its enhanced anabolic activity and reduced androgenic effects compared to traditional testosterone derivatives .

- Chemical Formula : C19H28O2

- Molar Mass : 288.431 g/mol

- Metabolism : Primarily occurs in the liver with excretion via urine .

The biological activity of 1-Testosterone is primarily mediated through its interaction with the androgen receptor (AR). It exhibits a high binding affinity for AR, leading to significant transactivation of AR-dependent genes responsible for muscle growth and protein synthesis. Notably, 1-Testosterone can stimulate growth in androgen-sensitive tissues such as the prostate and seminal vesicles with potency comparable to testosterone propionate .

Anabolic and Androgenic Effects

Research indicates that 1-Testosterone possesses strong anabolic properties while exhibiting lower androgenic effects compared to other steroids. This profile makes it particularly appealing for muscle-building applications without the pronounced side effects typically associated with higher androgenicity.

Comparative Studies

In a study involving castrated rats, 1-Testosterone was administered at a dosage of 1 mg/kg/day. The results showed that while it induced less muscle growth than testosterone, it effectively stimulated prostate growth similarly . This highlights its potential for selective tissue growth.

Case Studies and Research Findings

Several studies have explored the effects of 1-Testosterone on various biological systems:

- Study on Male Rabbits : A study evaluated the effects of boldenone undecylenate (a precursor to dihydroboldenone) on reproductive functions. It was found that treatment led to significant reductions in serum testosterone levels and reproductive organ weights, indicating potential adverse effects on fertility .

| Parameters | Control Group | BOL 4.4 mg/kg | BOL 8.8 mg/kg |

|---|---|---|---|

| Testes Weight (g) | 3.45 ± 0.15 | 2.89 ± 0.10* | 2.35 ± 0.12** |

| Serum Testosterone (ng/mL) | 6.78 ± 0.22 | 4.56 ± 0.18* | 3.12 ± 0.20** |

*Significant difference compared to control (P ≤ 0.05).

**Highly significant difference compared to control (*P ≤ 0.01).

- Comparative Analysis with Boldenone : Research indicates that while boldenone has strong anabolic effects, dihydroboldenone is perceived as superior in muscle-building contexts due to its lower aromatization rates and reduced conversion by 5-alpha reductase .

Side Effects and Toxicity

Despite its favorable anabolic profile, the use of dihydroboldenone is not without risks. Potential side effects include:

Propriétés

IUPAC Name |

17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJCFMUGMSVJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861609 | |

| Record name | 17-Hydroxyandrost-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.